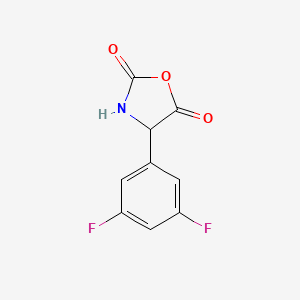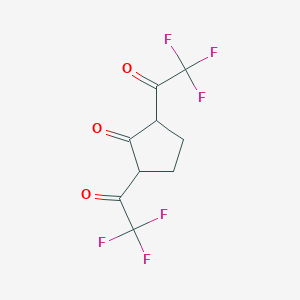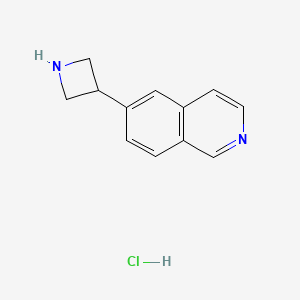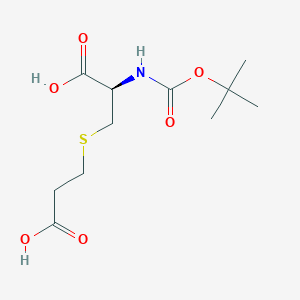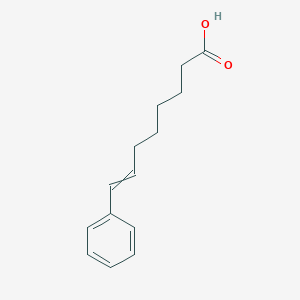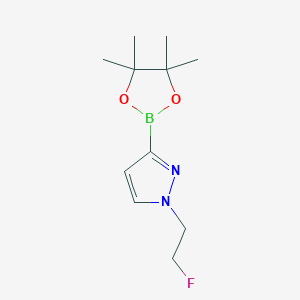
1-(2-Fluoroethyl)pyrazole-3-boronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoroethyl)pyrazole-3-boronic Acid Pinacol Ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. Boronic esters, including pinacol boronic esters, are valuable building blocks in organic synthesis due to their stability and versatility in various chemical reactions .
Preparation Methods
The synthesis of 1-(2-Fluoroethyl)pyrazole-3-boronic Acid Pinacol Ester typically involves the reaction of 1-(2-Fluoroethyl)pyrazole with boronic acid pinacol ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Chemical Reactions Analysis
1-(2-Fluoroethyl)pyrazole-3-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Scientific Research Applications
1-(2-Fluoroethyl)pyrazole-3-boronic Acid Pinacol Ester has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of inhibitors for therapeutic enzymes and kinases, which are important targets in the treatment of various diseases.
Material Science: Boronic esters are used in the design of new materials, including polymers and sensors.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)pyrazole-3-boronic Acid Pinacol Ester involves its ability to participate in various chemical reactions, such as Suzuki-Miyaura coupling and protodeboronation. In these reactions, the boronic ester group acts as a nucleophile, transferring its organic group to a palladium catalyst or undergoing radical-mediated transformations .
Comparison with Similar Compounds
1-(2-Fluoroethyl)pyrazole-3-boronic Acid Pinacol Ester can be compared with other boronic esters, such as:
1-Ethyl-1H-pyrazole-4-boronic Acid Pinacol Ester: This compound has similar reactivity and applications in organic synthesis.
Phenylboronic Acid Pinacol Ester: This compound is commonly used in the design of new drugs and drug delivery devices.
Properties
Molecular Formula |
C11H18BFN2O2 |
|---|---|
Molecular Weight |
240.08 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C11H18BFN2O2/c1-10(2)11(3,4)17-12(16-10)9-5-7-15(14-9)8-6-13/h5,7H,6,8H2,1-4H3 |
InChI Key |
GLCFLXBGJUYWDF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde](/img/structure/B13716198.png)
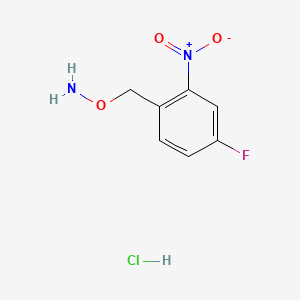
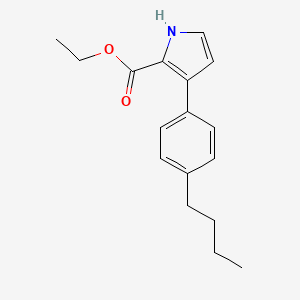
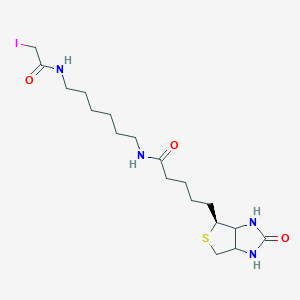
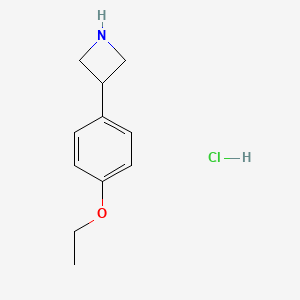
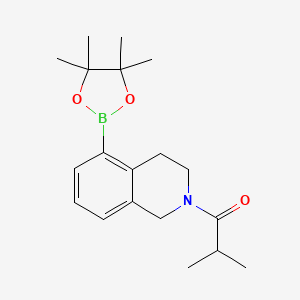
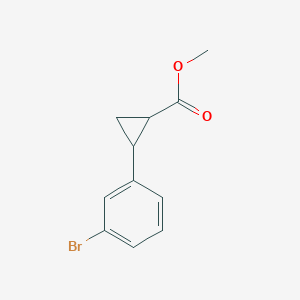
![Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B13716245.png)
![4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B13716249.png)
